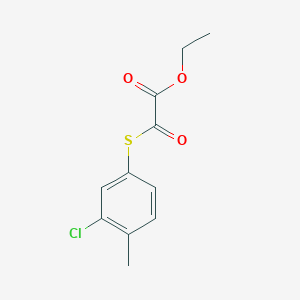

Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate

CAS No.:

Cat. No.: VC13560964

Molecular Formula: C11H11ClO3S

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClO3S |

|---|---|

| Molecular Weight | 258.72 g/mol |

| IUPAC Name | ethyl 2-(3-chloro-4-methylphenyl)sulfanyl-2-oxoacetate |

| Standard InChI | InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 |

| Standard InChI Key | AHLGVYYDTFBXHY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)C)Cl |

| Canonical SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)C)Cl |

Introduction

Synthesis and Applications

The synthesis of such compounds typically involves reactions between appropriate thiolates and chloroacetic acid derivatives. In pharmaceutical applications, compounds with similar structures are often explored for their potential biological activities, such as enzyme inhibition or receptor modulation.

Synthesis Steps:

-

Preparation of Thiolate: The first step involves preparing the thiolate from the corresponding phenyl compound.

-

Reaction with Chloroacetic Acid Derivative: The thiolate is then reacted with a chloroacetic acid derivative to form the desired thioester.

Applications:

-

Pharmaceutical Research: Compounds with thioester functionalities are studied for their potential in drug discovery, particularly in targeting specific enzymes or receptors.

-

Chemical Intermediates: They serve as versatile intermediates in organic synthesis, allowing for further modification to create complex molecules.

Research Findings and Biological Activities

While specific research findings on Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate are not available, similar compounds have shown promise in various biological assays:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume